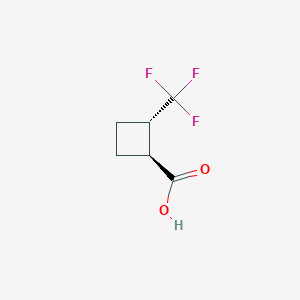![molecular formula C51H80Br2O4S4Sn2 B15126186 (4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane;dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B15126186.png)
(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane;dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4,8-dioctoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane;dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate is a complex organotin compound It is characterized by the presence of multiple thiophene and stannane groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,8-dioctoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane involves the reaction of 4,8-dioctoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl with trimethylstannane under controlled conditions. The reaction typically requires the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the formation of the desired product .
The synthesis of dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate involves the bromination of thieno[2,3-c]thiophene-2-carboxylate followed by esterification with dodecyl alcohol . This reaction is typically carried out in the presence of a brominating agent, such as N-bromosuccinimide (NBS), and a suitable solvent .
Industrial Production Methods: Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: (4,8-dioctoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane and dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate undergo various chemical reactions, including:
- Substitution Reactions : These compounds can undergo nucleophilic substitution reactions due to the presence of bromine and stannane groups.
- Oxidation and Reduction Reactions : The thiophene rings can participate in oxidation and reduction reactions, altering the electronic properties of the compounds .
- Nucleophilic Substitution : Common reagents include nucleophiles such as amines and thiols.
- Oxidation : Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
- Reduction : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced thiophene compounds .
Applications De Recherche Scientifique
(4,8-dioctoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane and dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate have several scientific research applications, including:
- Organic Electronics : These compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Material Science : They are utilized in the fabrication of advanced materials with unique electronic and optical properties .
- Medicinal Chemistry : Thiophene derivatives have shown potential in medicinal chemistry for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, in organic electronics, the compounds interact with the electronic states of the materials, facilitating charge transport and enhancing the performance of electronic devices . In medicinal applications, the thiophene derivatives may interact with biological targets, such as enzymes or receptors, to exert their therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 4,8-Bis(n-octyloxy)-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene
- Dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate
Uniqueness: The uniqueness of (4,8-dioctoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane and dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate lies in their specific structural features and the presence of multiple functional groups. These characteristics contribute to their distinct electronic and optical properties, making them valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C51H80Br2O4S4Sn2 |
|---|---|
Poids moléculaire |
1282.7 g/mol |
Nom IUPAC |
(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane;dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate |
InChI |
InChI=1S/C26H36O2S2.C19H26Br2O2S2.6CH3.2Sn/c1-3-5-7-9-11-13-17-27-23-21-15-19-30-26(21)24(22-16-20-29-25(22)23)28-18-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8-9-10-11-12-23-19(22)15-13-14-16(24-15)18(21)25-17(14)20;;;;;;;;/h15-16H,3-14,17-18H2,1-2H3;13H,2-12H2,1H3;6*1H3;; |
Clé InChI |
ZYUIDJGWVIEVLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C1=CC2=C(SC(=C2S1)Br)Br.CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCCCCCCCC)[Sn](C)(C)C |
Numéros CAS associés |
1098102-96-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


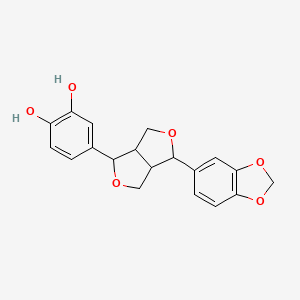
![[4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B15126117.png)
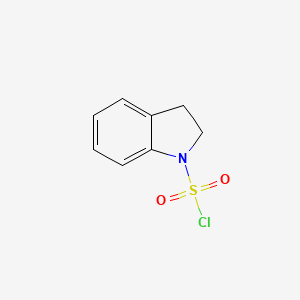
![[4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid](/img/structure/B15126133.png)
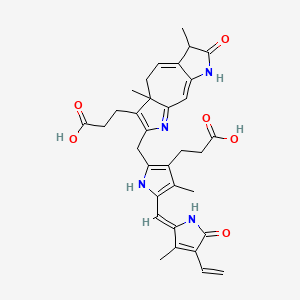
![5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid](/img/structure/B15126137.png)
![benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15126140.png)
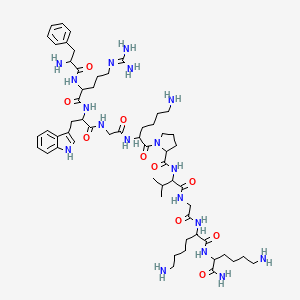
![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone](/img/structure/B15126149.png)
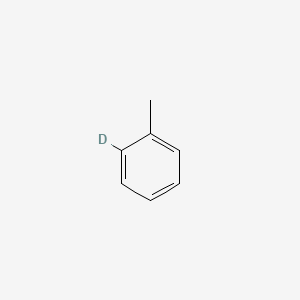
![N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide](/img/structure/B15126162.png)
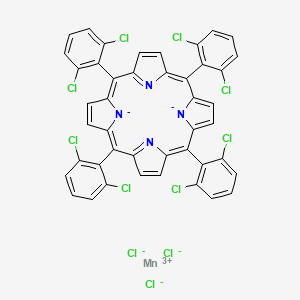
![2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol](/img/structure/B15126172.png)
